molecular formula C8H9FN2O2 B1423494 Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate CAS No. 1248649-02-6

Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate

Cat. No. B1423494
M. Wt: 184.17 g/mol
InChI Key: JSZRDNBBEMPWGQ-UHFFFAOYSA-N
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Description

“Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate” is a chemical compound with the CAS Number: 1248649-02-6 . It has a molecular weight of 184.17 and its IUPAC name is methyl [(6-fluoro-2-pyridinyl)amino]acetate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate” is 1S/C8H9FN2O2/c1-13-8(12)5-10-7-4-2-3-6(9)11-7/h2-4H,5H2,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

“Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate” is a powder that is stored at room temperature . Its molecular formula is C8H9FN2O2 . Unfortunately, specific physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.

Scientific Research Applications

1. Crystallographic and Structural Analysis

Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate has been studied for its crystallographic and structural properties. For example, Park et al. (2016) examined the crystal structure of a related pyridine herbicide, highlighting the presence of hydrogen bonds and weak π–π interactions that contribute to its stability in a crystalline form (Park et al., 2016).

2. Metabolic Characterization

The metabolic characterization of related compounds has been a subject of interest. Lin et al. (2005) explored the in vitro metabolism of a thrombin inhibitor closely related to methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, revealing insights into oxidative bioactivation and metabolite formation (Lin et al., 2005).

3. Fluorescent Tag Development

The chemical has also been utilized in the development of fluorescent tags for analytical purposes. Chen and Novotny (1997) reported the creation of a new fluorogenic reagent based on a similar structure for analyzing primary amines and carbohydrates (Chen & Novotny, 1997).

4. Role in Antitumor Activity

Research into antitumor activities has also been a focus. Wang Yuan-chao (2011) synthesized a compound related to methyl 2-[(6-fluoropyridin-2-yl)amino]acetate and tested its antitumor effects in vitro, indicating some potential in cancer treatment (Wang Yuan-chao, 2011).

5. PET Imaging Applications

Another significant application is in the field of positron emission tomography (PET) imaging. Wang et al. (2019) explored N-(6-[18F]Fluoropyridin-3-yl)glycine, a derivative of methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, as a renal PET agent for evaluating renal function (Wang et al., 2019).

properties

IUPAC Name

methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)5-10-7-4-2-3-6(9)11-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZRDNBBEMPWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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